N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with ethyl, fluorophenyl, hydroxypropyl, and trimethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Attachment of the Ethyl(4-fluorophenyl)amino Group: This step involves the reaction of the intermediate compound with ethyl(4-fluorophenyl)amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Ethyl(4-chlorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide: Similar structure with a chlorine atom instead of fluorine.
N-(3-(Ethyl(4-methylphenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
73572-01-7 |
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Molecular Formula |
C21H27FN2O5 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-(N-ethyl-4-fluoroanilino)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H27FN2O5/c1-5-24(16-8-6-15(22)7-9-16)13-17(25)12-23-21(26)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-11,17,25H,5,12-13H2,1-4H3,(H,23,26) |
InChI Key |
AWNPYWZLCNLFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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